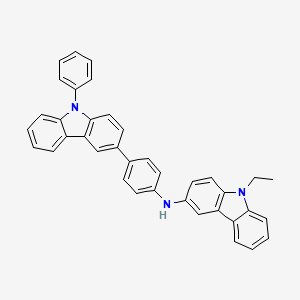
9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Core: Starting with a suitable precursor, the carbazole core can be synthesized through cyclization reactions.
Functionalization: Introduction of the ethyl group and phenyl groups through substitution reactions.
Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to attach the various aromatic groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core.
Reduction: Reduction reactions could be used to modify specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common for introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted carbazole derivatives.
科学的研究の応用
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Synthetic Intermediates: As intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Biological Probes: Used in research as fluorescent probes for biological imaging.
Industry
Materials Science: Applications in the development of new materials with specific electronic properties.
作用機序
The mechanism of action for “9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” would depend on its specific application. In organic electronics, it might involve charge transport mechanisms. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions.
類似化合物との比較
Similar Compounds
9-Phenylcarbazole: A simpler carbazole derivative with similar electronic properties.
N-Ethylcarbazole: Another derivative with an ethyl group, used in similar applications.
Uniqueness
“9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” is unique due to its specific substitution pattern, which may confer distinct electronic and biological properties compared to other carbazole derivatives.
特性
分子式 |
C38H29N3 |
|---|---|
分子量 |
527.7 g/mol |
IUPAC名 |
9-ethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]carbazol-3-amine |
InChI |
InChI=1S/C38H29N3/c1-2-40-35-14-8-6-12-31(35)34-25-29(21-23-36(34)40)39-28-19-16-26(17-20-28)27-18-22-38-33(24-27)32-13-7-9-15-37(32)41(38)30-10-4-3-5-11-30/h3-25,39H,2H2,1H3 |
InChIキー |
XPDYTTFKJRUFQL-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC3=CC=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C81 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


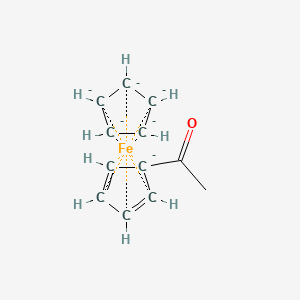
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)


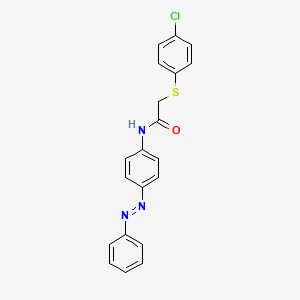



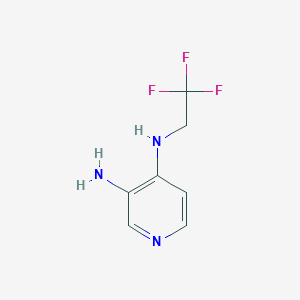
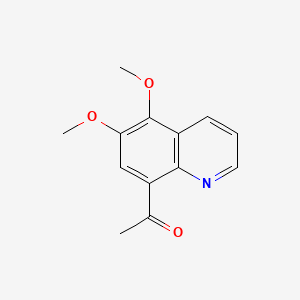
![3,5-dimethyl-N-{2-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14133409.png)
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)

![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)
